molecular formula C17H15FN2O2 B5542042 2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B5542042
M. Wt: 298.31 g/mol
InChI Key: JGYCNIDDRYLQCT-MZBBQUMVSA-N
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Description

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is an organic compound that features a fluorophenoxy group and a phenylprop-2-enylidene amino group

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its use in the development of advanced materials with unique properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Condensation Reaction: The intermediate is then reacted with an aminoacetylating agent under controlled conditions to form the desired acetamide derivative.

    Final Condensation: The final step involves the condensation of the acetamide derivative with 3-phenylprop-2-enylideneamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)ethanesulfonyl chloride
  • 2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenoxy group and a phenylprop-2-enylidene amino group sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)/b7-4+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYCNIDDRYLQCT-MZBBQUMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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